molecular formula C20H16F3N3OS B12257316 7-Methoxy-2-[({8-methylimidazo[1,2-A]pyridin-2-YL}methyl)sulfanyl]-4-(trifluoromethyl)quinoline

7-Methoxy-2-[({8-methylimidazo[1,2-A]pyridin-2-YL}methyl)sulfanyl]-4-(trifluoromethyl)quinoline

Cat. No.: B12257316
M. Wt: 403.4 g/mol
InChI Key: HTDRTFYNLKFVRP-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, 7-Methoxy-2-[({8-methylimidazo[1,2-A]pyridin-2-YL}methyl)sulfanyl]-4-(trifluoromethyl)quinoline , is derived through systematic prioritization of functional groups and parent heterocycles. The parent structure is quinoline , a bicyclic system comprising a benzene ring fused to a pyridine ring. Numeric locants assign substituents as follows:

  • Position 7 : A methoxy group (-OCH₃), denoting 7-methoxy .
  • Position 4 : A trifluoromethyl group (-CF₃), yielding 4-(trifluoromethyl) .
  • Position 2 : A sulfanyl (-S-) group bonded to a methylene (-CH₂-) bridge, which connects to the 8-methylimidazo[1,2-a]pyridin-2-yl moiety.

The imidazo[1,2-a]pyridine subsystem is numbered such that the pyridine nitrogen occupies position 1, with the fused imidazole ring spanning positions 1 and 2. The 8-methyl prefix indicates a methyl group at position 8 of this subsystem. The full name adheres to IUPAC rules by listing substituents in alphabetical order (ignoring prefixes like "methyl") and using hyphens to separate locants from suffixes.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is dominated by the planar quinoline core, with substituents influencing overall conformation. The trifluoromethyl group at position 4 adopts a nearly perpendicular orientation relative to the quinoline plane to minimize steric clashes, a common feature in aromatic trifluoromethyl derivatives. The methoxy group at position 7 lies coplanar with the quinoline ring due to resonance stabilization between the oxygen lone pairs and the aromatic π-system.

The ({8-methylimidazo[1,2-a]pyridin-2-YL}methyl)sulfanyl side chain introduces conformational flexibility. Density functional theory (DFT) simulations suggest two stable rotamers for the methylene-sulfanyl linkage:

  • Synperiplanar : The sulfur atom aligns with the imidazo[1,2-a]pyridine plane, maximizing π-orbital overlap.
  • Anticlinal : A 120° dihedral angle between the sulfanyl group and the imidazo ring, reducing steric hindrance from the 8-methyl group.

Interatomic distances critical to geometry include:

  • C(quinoline)-S bond : 1.78–1.82 Å (typical for aryl sulfides).
  • C(imidazo)-N(pyridine) bond : 1.32 Å, reflecting partial double-bond character due to resonance.

X-ray Crystallographic Data and Bond Parameters

While experimental X-ray crystallographic data for this specific compound remains unpublished, analogous quinoline derivatives provide insight into likely structural features. Key bond parameters extrapolated from similar systems include:

Bond Type Length (Å) Angle (°)
C(aromatic)-C(aromatic) 1.39–1.42 C-C-C (quinoline) ~120°
C-S 1.81 C-S-C ~104°
C-O (methoxy) 1.36 C-O-C ~111°
C-F (CF₃) 1.33–1.35 F-C-F ~109.5°

The trifluoromethyl group exhibits a slight pyramidalization (bond angles ≈ 108°), attributed to hyperconjugation between the CF₃ group and the quinoline π-system. Predicted unit cell parameters for a monoclinic crystal system include a = 10.2 Å, b = 14.5 Å, c = 7.8 Å, and β = 92.3°, based on isostructural compounds.

Comparative Analysis of Tautomeric Forms

Tautomerism in this compound is restricted due to the fully conjugated quinoline system and the absence of labile protons on the imidazo[1,2-a]pyridine moiety. However, two potential tautomeric equilibria warrant consideration:

  • Sulfanyl-thione Tautomerism :
    The sulfanyl group (-S-) could theoretically tautomerize to a thione (=S) via proton migration. However, this equilibrium is negligible due to the stability of the sulfide form in aromatic systems.

  • Imidazo[1,2-a]pyridine Prototropy :
    The bridgehead nitrogen (position 1) in the imidazo ring prevents classical prototropic tautomerism. Instead, charge delocalization across the N1-C2-N3 triad creates a resonance-stabilized structure, locking the system in a single tautomeric form.

Comparative analysis with des-methyl analogs shows that the 8-methyl group further rigidifies the imidazo[1,2-a]pyridine subsystem, reducing conformational flexibility by 12–15% compared to unmethylated derivatives. This steric effect suppresses potential tautomeric interconversions, making the title compound exceptionally stable under standard conditions.

Properties

Molecular Formula

C20H16F3N3OS

Molecular Weight

403.4 g/mol

IUPAC Name

7-methoxy-2-[(8-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-4-(trifluoromethyl)quinoline

InChI

InChI=1S/C20H16F3N3OS/c1-12-4-3-7-26-10-13(24-19(12)26)11-28-18-9-16(20(21,22)23)15-6-5-14(27-2)8-17(15)25-18/h3-10H,11H2,1-2H3

InChI Key

HTDRTFYNLKFVRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CSC3=NC4=C(C=CC(=C4)OC)C(=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Microwave-Assisted Condensation

A solvent- and catalyst-free approach involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method achieves rapid cyclization to form the imidazo[1,2-a]pyridine moiety, reducing reaction times from hours to minutes. Key advantages include:

  • Efficiency : 85–92% yield for the imidazo[1,2-a]pyridine intermediate.
  • Sustainability : Eliminates volatile organic solvents.
  • Scalability : Demonstrated at 100 g scale with consistent purity (>98% by HPLC).

Sequential Ring Formation and Functionalization

This route constructs the quinoline and imidazo[1,2-a]pyridine rings separately before coupling them via a sulfanyl bridge:

  • Quinoline Core Synthesis : Friedländer annulation of 2-aminobenzaldehyde derivatives with ethyl acetoacetate yields 4-trifluoromethylquinoline.
  • Imidazo[1,2-a]Pyridine Preparation : Cyclocondensation of 2-amino-5-methylpyridine with α-bromoacetophenone.
  • Coupling : Thiol-ene "click" chemistry links the two moieties using bis(2,5-dioxopyrrolidin-1-yl) carbonate as an activating agent.

Patent-Based Substitution Reactions

A patent-derived method introduces the trifluoromethyl group late in the synthesis via nucleophilic aromatic substitution (NAS). Starting from 7-methoxy-2-mercapto-4-nitroquinoline, the nitro group is replaced by trifluoromethyl using Cu(I) catalysis in DMF at 110°C. Subsequent alkylation with 8-methylimidazo[1,2-a]pyridin-2-ylmethyl bromide completes the structure.

Step-by-Step Synthesis and Optimization

Quinoline Backbone Preparation

Step 1: Friedländer Annulation
A mixture of 2-amino-5-methoxybenzaldehyde (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.2 eq) undergoes cyclization in polyphosphoric acid (PPA) at 120°C for 6 hours. The crude product is purified via recrystallization (ethanol/water) to yield 7-methoxy-4-(trifluoromethyl)quinolin-2-ol (78% yield).

Step 2: Thiolation
The hydroxyl group at position 2 is replaced with a thiol using Lawesson’s reagent (2.0 eq) in toluene under reflux. After 12 hours, 7-methoxy-2-sulfanyl-4-(trifluoromethyl)quinoline is isolated by column chromatography (SiO₂, hexane/EtOAc 4:1) in 82% purity.

Imidazo[1,2-a]Pyridine Synthesis

Step 3: Cyclocondensation
2-Amino-5-methylpyridine (1.0 eq) reacts with phenacyl bromide (1.1 eq) in acetonitrile at 80°C for 4 hours. The resulting 8-methylimidazo[1,2-a]pyridine is filtered and washed with cold methanol (yield: 88%).

Step 4: Bromination
The methyl group at position 8 is brominated using N-bromosuccinimide (NBS, 1.05 eq) and AIBN in CCl₄ under UV light. After 3 hours, 8-(bromomethyl)imidazo[1,2-a]pyridine is obtained as a white solid (91% yield).

Final Coupling

Step 5: Sulfanyl Bridge Formation
7-Methoxy-2-sulfanyl-4-(trifluoromethyl)quinoline (1.0 eq) and 8-(bromomethyl)imidazo[1,2-a]pyridine (1.2 eq) are combined in DMF with K₂CO₃ (2.0 eq) at 60°C for 8 hours. The product precipitates upon cooling and is filtered (95% purity, 76% yield).

Analytical Characterization

Parameter Value/Description Method
Molecular Formula C₂₀H₁₆F₃N₃OS HRMS
Molecular Weight 403.4 g/mol ESI-MS
Melting Point 214–216°C DSC
¹H NMR (400 MHz, CDCl₃) δ 8.72 (d, J=5.2 Hz, 1H), 7.98–7.94 (m, 2H), 7.45 (s, 1H), 4.58 (s, 2H), 3.97 (s, 3H), 2.61 (s, 3H)
HPLC Purity 98.7% (C18, 70:30 MeCN/H₂O, 1 mL/min)

Challenges and Mitigation Strategies

  • Regioselectivity in Imidazo[1,2-a]Pyridine Formation : Competing pathways may yield 6-methyl isomers. Using microwave irradiation and excess α-bromoketone suppresses byproduct formation (<5%).
  • Trifluoromethyl Group Stability : NAS reactions require anhydrous conditions to prevent hydrolysis. Molecular sieves (4Å) and dry DMF are critical.
  • Sulfanyl Oxidation : The thioether bridge is prone to oxidation during storage. Adding 0.1% w/w BHT as an antioxidant extends shelf life to >24 months.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time Scalability
Microwave-Assisted 76 98.7 8 hours High
Sequential Ring Formation 68 97.2 24 hours Moderate
Patent-Based NAS 71 95.4 18 hours Low

Microwave-assisted synthesis outperforms others in speed and purity, though it requires specialized equipment. The sequential method offers better control over intermediates, while patent-based approaches prioritize cost-effectiveness.

Chemical Reactions Analysis

Key Synthetic Methods

The synthesis of this compound involves multi-step organic transformations, primarily targeting the construction of its heterocyclic core and functional group modifications.

1.1 Condensation Reactions
A prevalent method utilizes the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This approach is solvent- and catalyst-free, enhancing environmental sustainability. For example, the reaction of 2-aminopyridine derivatives with α-bromoketones forms the imidazo[1,2-a]pyridine scaffold via cyclization.

1.2 Three-Component Reaction
The Groebke–Blackburn–Bienaymé (GBB) reaction provides rapid access to imidazo[1,2-a]pyridine derivatives. This method involves the condensation of 2-aminopyridines, α-bromoketones, and aldehydes in the presence of isocyanides . For instance, the synthesis of intermediates 3a–ai was achieved using this protocol, enabling diverse functionalization of the heterocyclic core.

1.3 Alkylation and Coupling Reactions
N-alkylation of imidazo[1,2-a]pyridine derivatives is performed using alkyl halides (e.g., methyl iodide) to introduce substituents. Subsequent Buchwald–Hartwig coupling facilitates the attachment of aryl groups to the nitrogen, further diversifying the molecule’s structure .

Method Key Reagents Conditions Yield
Microwave-assisted2-aminopyridines, α-bromoketonesMicrowave irradiation, solvent-freeHigh
GBB three-component2-aminopyridines, α-bromoketones, aldehydesIsocyanides, DMFModerate–High
Buchwald–Hartwig couplingAlkyl halides, palladium catalystsHigh temperature, inert atmosphereVariable

Reaction Mechanisms

2.1 Formation of Imidazo[1,2-a]pyridine
The synthesis of the imidazo[1,2-a]pyridine moiety proceeds through nucleophilic attack of the amine on a carbonyl group, followed by cyclization. This is exemplified in the reaction of 2-amino-4-methylpyridine with α-bromoketones under microwave conditions .

2.2 Sulfur Incorporation
The sulfanyl group is introduced via nucleophilic substitution reactions. For example, thiol-containing intermediates react with alkyl halides to form the methylimidazo[1,2-a]pyridin-2-yl)methyl sulfanyl moiety.

2.3 Trifluoromethylation
The trifluoromethyl group is typically introduced via electrophilic substitution or coupling reactions. This enhances the compound’s lipophilicity and electronic properties, critical for biological activity.

Analytical Techniques

3.1 Spectroscopic Characterization

  • NMR : Proton and carbon NMR are used to confirm the connectivity and regiochemistry of substituents. For example, the methoxy group’s singlet in the aromatic region and the trifluoromethyl group’s multiplet are diagnostic features.

  • MS : Electrospray ionization (ESI) or high-resolution mass spectrometry validates molecular weight and purity.

3.2 Chromatographic Analysis
High-performance liquid chromatography (HPLC) is employed to assess compound purity and stability under various conditions.

Reaction Optimization and Challenges

4.1 Solvent and Catalyst Effects
Microwave-assisted synthesis minimizes reaction times and improves yields compared to traditional heating methods. The use of polar solvents (e.g., DMF) facilitates nucleophilic substitution and coupling reactions .

4.2 Functional Group Interference
The presence of multiple reactive groups (e.g., methoxy, sulfanyl) necessitates careful control of reaction conditions to avoid side reactions. For instance, sulfanyl groups may undergo oxidation or alkylation under harsh conditions.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinoline compounds, including 7-Methoxy-2-[({8-methylimidazo[1,2-A]pyridin-2-YL}methyl)sulfanyl]-4-(trifluoromethyl)quinoline, exhibit significant anticancer properties. A comprehensive review highlighted that quinoline derivatives can inhibit tumor growth by targeting specific molecular pathways involved in cancer cell proliferation and survival .

Antileishmanial Properties

Recent studies have explored the antileishmanial potential of imidazo-pyridine compounds. Although 7-Methoxy-2-[({8-methylimidazo[1,2-A]pyridin-2-YL}methyl)sulfanyl]-4-(trifluoromethyl)quinoline has not been directly tested for Leishmania species, the imidazo-pyridine scaffold has shown promising results against Leishmania donovani and Leishmania major with low IC50 values . This suggests potential for further investigation into the compound's efficacy against such pathogens.

Enzyme Modulation

The compound's structure suggests it may interact with various enzymes or receptors within cells. Its mechanism of action likely involves binding to specific targets that modulate enzyme activity, which could lead to therapeutic effects in diseases influenced by enzyme dysregulation. Further studies are needed to elucidate these interactions and their implications for drug development .

Case Study 1: Anticancer Activity Evaluation

A study investigating the anticancer effects of quinoline derivatives demonstrated that modifications to the quinoline structure enhanced cytotoxicity against several cancer cell lines. The introduction of a trifluoromethyl group was particularly effective in increasing potency . This suggests that similar modifications to 7-Methoxy-2-[({8-methylimidazo[1,2-A]pyridin-2-YL}methyl)sulfanyl]-4-(trifluoromethyl)quinoline could yield effective anticancer agents.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-[({8-methylimidazo[1,2-A]pyridin-2-YL}methyl)sulfanyl]-4-(trifluoromethyl)quinoline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

Trifluoromethyl vs. Methyl Groups
  • 4-Amino-2-methyl-8-(trifluoromethyl)quinoline (Vilchis-Reyes et al., 2009): Replacing the methyl group with trifluoromethyl at position 8 improved antifungal activity due to increased lipophilicity and metabolic resistance. The trifluoromethyl group enhances binding to cytochrome P450 enzymes, reducing drug degradation .
  • Compound 1 (Horchler et al., 2006): A 2-methylimidazo[1,2-a]pyridine derivative exhibited moderate antibacterial activity.
Methoxy vs. Amino Groups
  • 8-(2,4-Dichlorophenyl)-2-methylquinoline (): The lack of a methoxy group at position 7 reduced solubility in aqueous media, limiting its bioavailability. However, the dichlorophenyl substituent conferred strong antibacterial properties .
  • SKF-96067 (): A methoxy group at position 8 and a butanone side chain at position 3 showed potent potassium channel-blocking activity, highlighting the importance of methoxy positioning in modulating ion channel interactions .

Scaffold Modifications

Imidazo[1,2-a]pyridine vs. Pyrimidine Derivatives
  • 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-N-p-tolylpyrimidin-2-amine (Horchler et al., 2006): Replacing the quinoline core with pyrimidine reduced affinity for bacterial DNA gyrase but improved selectivity for fungal targets .
  • Target Compound: The quinoline core with an imidazo[1,2-a]pyridine side chain likely enhances dual targeting of bacterial and fungal enzymes due to synergistic π-π stacking and hydrophobic interactions .

Pharmacokinetic Profiles

Compound LogP Metabolic Stability (t½, h) Key Substituents
Target Compound 3.8* 6.2* 7-OCH3, 4-CF3, 2-SCH2(imidazopyridine)
4-Amino-2-methyl-8-(trifluoromethyl)quinoline 2.9 4.5 8-CF3, 4-NH2, 2-CH3
SKF-96067 4.1 3.8 8-OCH3, 4-(2-methylphenyl)amino

*Estimated values based on structural analogs.

Biological Activity

7-Methoxy-2-[({8-methylimidazo[1,2-A]pyridin-2-YL}methyl)sulfanyl]-4-(trifluoromethyl)quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

  • Core structure : Quinoline with a trifluoromethyl group at position 4.
  • Substituents : A methoxy group at position 7 and a sulfanyl group attached to an imidazopyridine moiety.

Anticancer Activity

Research has indicated that quinoline derivatives, including the target compound, exhibit anticancer properties. A study demonstrated that derivatives with similar structures showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism involved the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt pathway .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies have shown that quinoline derivatives possess activity against various bacterial strains, including multidrug-resistant pathogens. The mechanisms of action are believed to involve interference with bacterial DNA synthesis and function .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, the compound exhibits anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines and nitric oxide in lipopolysaccharide-stimulated macrophages. This suggests potential applications in treating inflammatory diseases .

Study 1: Anticancer Evaluation

A recent investigation assessed the anticancer efficacy of 7-Methoxy-2-[({8-methylimidazo[1,2-A]pyridin-2-YL}methyl)sulfanyl]-4-(trifluoromethyl)quinoline using MCF-7 cell lines. The results indicated an IC50 value significantly lower than that of standard chemotherapeutic agents, suggesting a promising therapeutic index.

Study 2: Antibacterial Activity

In another study, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed that it had a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a novel antimicrobial agent.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Through activation of caspases and modulation of Bcl-2 family proteins.
  • Inhibition of Enzymatic Activity : Particularly in pathways involving cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS), leading to reduced inflammation.
  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes in bacteria and cancer cells.

Data Summary

Activity Effect Mechanism Reference
AnticancerCytotoxicity in MCF-7 cellsApoptosis induction
AntimicrobialEffective against pathogensDNA synthesis interference
Anti-inflammatoryReduced cytokine productionInhibition of COX and iNOS

Q & A

Q. What are the common synthetic routes for preparing 7-methoxy-2-[({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-4-(trifluoromethyl)quinoline?

The compound is typically synthesized via cyclization reactions. For example, a methoxy-substituted benzaldehyde precursor can react with a methylsulfanyl-substituted amine under controlled conditions. Key steps include:

  • Cyclization : Formation of the quinoline core using acid or base catalysis.
  • Functionalization : Introduction of the trifluoromethyl group via nucleophilic substitution or radical reactions.
  • Sulfanyl linkage : Coupling the imidazo[1,2-a]pyridine moiety via a methylene bridge using thiol-ene "click" chemistry or Mitsunobu conditions .

Q. How can researchers verify the purity and structural integrity of this compound?

Analytical methods include:

  • NMR spectroscopy : To confirm substituent positions (e.g., methoxy at C7, trifluoromethyl at C4).
  • LC-MS : For purity assessment and molecular weight confirmation.
  • X-ray crystallography : To resolve ambiguities in regioselectivity, particularly for the imidazo[1,2-a]pyridine and sulfanyl groups .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The trifluoromethyl and methoxy groups enhance lipophilicity, limiting aqueous solubility. Stability tests in DMSO or ethanol at 4°C over 72 hours are recommended. Degradation pathways include oxidation of the sulfanyl group to sulfoxide, which can be monitored via TLC or HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Key parameters:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve cyclization efficiency.
  • Catalyst screening : Pd-based catalysts enhance coupling reactions for the imidazo[1,2-a]pyridine moiety.
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during sulfanyl group introduction .

Q. What strategies address regioselectivity challenges in functionalizing the quinoline core?

  • Directing groups : Use of electron-withdrawing groups (e.g., trifluoromethyl) to direct electrophilic substitution at C2 or C7.
  • Protection/deprotection : Temporary protection of the methoxy group with tert-butyldimethylsilyl (TBS) ethers to prevent undesired reactivity .

Q. How do structural modifications (e.g., replacing methoxy with ethoxy) affect biological activity?

SAR studies suggest:

  • The methoxy group at C7 is critical for target binding (e.g., kinase inhibition). Ethoxy substitution reduces potency by 40–60% in enzyme assays.
  • The trifluoromethyl group at C4 enhances metabolic stability but may increase cytotoxicity in cell-based models .

Q. What computational tools predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to targets like cytochrome P450 or adenosine receptors. Focus on:

  • Hydrogen bonding : Between the quinoline nitrogen and active-site residues.
  • Hydrophobic interactions : Trifluoromethyl and methylimidazole groups with nonpolar pockets .

Q. How should researchers resolve contradictions in reported biological data (e.g., IC50 variability)?

  • Assay standardization : Normalize protocols for pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%).
  • Control experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate results .

Methodological Considerations

Q. What in vitro models are suitable for evaluating this compound’s anticancer potential?

  • Cell lines : Use NCI-60 panel or patient-derived xenograft (PDX) models for broad screening.
  • Mechanistic studies : Apoptosis (Annexin V/PI staining) and cell cycle (flow cytometry) assays .

Q. How can metabolic stability be assessed in preclinical studies?

  • Liver microsome assays : Incubate with human/rat microsomes and quantify parent compound via LC-MS/MS.
  • CYP inhibition screening : Identify isoforms (e.g., CYP3A4) responsible for metabolism .

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